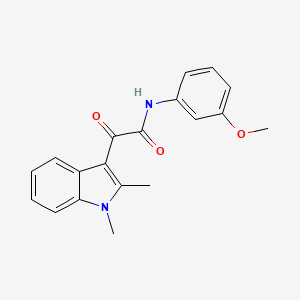
2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide is a chemical compound that has been studied extensively in scientific research due to its potential therapeutic properties. This compound is commonly referred to as DIM-NOA or simply NOA, and it has been the subject of numerous studies investigating its synthesis, mechanism of action, biochemical and physiological effects, and potential future applications.
Scientific Research Applications
Antibacterial and Antifungal Activities
A study by Debnath and Ganguly (2015) synthesized and characterized a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, including 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide. The compounds exhibited promising antibacterial and antifungal activities against various pathogenic microorganisms.
Synthesis and Characterization for Medical Research
The synthesis and characterization of similar compounds for medical research have been explored. For instance, the synthesis and biological evaluation of some indole derivatives for potential antimicrobial agents was conducted by Kalshetty, Gani, and Kalashetti (2012). These studies provide insight into the chemical properties and potential medical applications of such compounds.
Application in Fluorescent Probes
In the field of analytical chemistry, compounds like this compound can be used in the development of fluorescent probes. Houdier, Perrier, Defrancq, and Legrand (2000) developed a new molecular probe for trace measurement of carbonyl compounds in water samples, illustrating the potential of such compounds in sensitive detection methods.
Development of Fungicidal Agents
The development of fungicidal agents is another area where these compounds have been explored. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, similar in structure, as fungicidal agents against various fungi species.
properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-17(15-9-4-5-10-16(15)21(12)2)18(22)19(23)20-13-7-6-8-14(11-13)24-3/h4-11H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYVWGDBWAGEAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

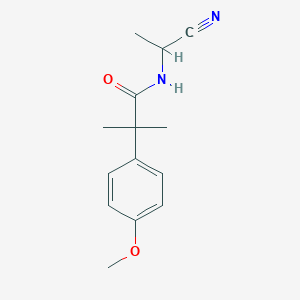
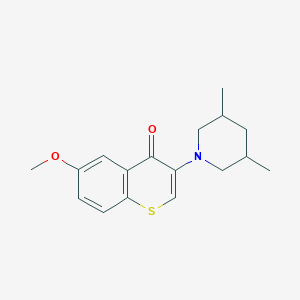
![(3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2930883.png)
![3-chloro-N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2930884.png)
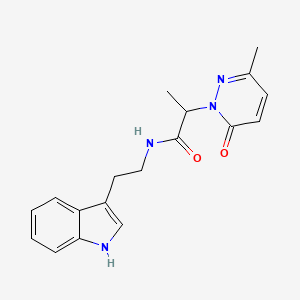
![[(3-Methyl-4-nitro-1H-pyrazol-5-yl)thio]-acetic acid](/img/structure/B2930887.png)
![N-(4-methylphenyl)-8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2930888.png)
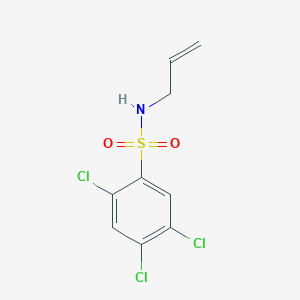

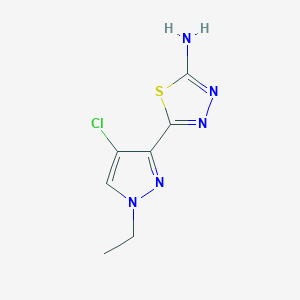
![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2930897.png)
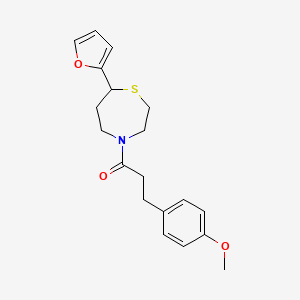
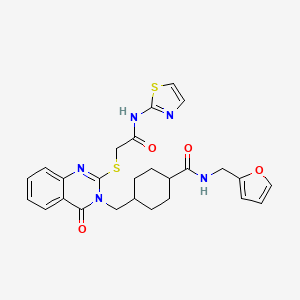
![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2930901.png)